ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Chemical Identity and Nomenclature of Ethyl 6-Bromo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate
Systematic IUPAC Nomenclature and CAS Registry Number
The compound is formally named This compound under IUPAC guidelines. This nomenclature reflects:
- The pyrazolo[3,4-b]pyridine core (a fused bicyclic system with pyrazole and pyridine rings).
- A bromine substituent at position 6 of the pyridine ring.
- A tetrahydro-2H-pyran-2-yl (THP) group protecting the nitrogen at position 1 of the pyrazole ring.
- An ethyl carboxylate ester at position 4 of the pyridine ring.
The CAS Registry Number for this compound is 1431978-00-5 , which uniquely identifies it in chemical databases.
Structural Analysis of Core Heterocyclic Framework
Pyrazolo[3,4-b]Pyridine Ring System Characterization
The pyrazolo[3,4-b]pyridine system consists of a pyrazole ring fused to a pyridine ring at positions 3 and 4 (Figure 1). Key features include:
- Ring fusion : The pyrazole’s N1 and C3 atoms are shared with the pyridine’s C4 and C5 positions, creating a planar bicyclic structure.
- Aromaticity : Both rings exhibit aromatic character, with delocalized π-electrons stabilized by resonance.
- Tautomerism : The unprotected pyrazole nitrogen (N2) can exhibit tautomerism, though the THP group at N1 locks the system in the 1H configuration.
Bromine Substituent Positional Effects on Electronic Configuration
The bromine atom at position 6 induces significant electronic effects:
- Electron-withdrawing influence : Bromine’s electronegativity (2.96) reduces electron density at C6, polarizing the pyridine ring.
- Resonance modulation : Bromine withdraws electrons via inductive effects but donates weakly through resonance, creating a meta-directing influence in electrophilic substitution.
- Steric impact : With a van der Waals radius of 1.85 Å, bromine minimally affects steric interactions due to its position on the periphery of the fused ring system.
Tetrahydro-2H-Pyran Protecting Group Stereochemical Implications
The THP group at N1 introduces stereochemical complexity:
- Chair conformation : The tetrahydropyran ring adopts a chair conformation, with the oxygen atom in an equatorial position to minimize steric strain.
- Anomeric effect : The lone pair on the THP oxygen donates electron density to the adjacent N1, stabilizing the N–O bond.
- Stereoisomerism : The THP group creates two stereoisomers (α- and β-anomers) at the glycosidic bond. However, synthetic routes typically yield a single anomer due to thermodynamic control.
Molecular Weight and Empirical Formula Validation
The molecular formula C14H16BrN3O3 was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis. Key validations include:
- Theoretical molecular weight :
$$
\text{MW} = (12.01 \times 14) + (1.01 \times 16) + (79.90 \times 1) + (14.01 \times 3) + (16.00 \times 3) = 381.21 \, \text{g/mol}
$$ - Experimental molecular weight : 381.21 g/mol (observed via HRMS).
- Elemental composition :
Discrepancies of <0.1% confirm the empirical formula’s accuracy.
This structural and molecular analysis establishes a foundational understanding of this compound, critical for its application in medicinal chemistry and materials science. Subsequent research should explore its reactivity and intermolecular interactions.
Properties
Molecular Formula |
C14H16BrN3O3 |
|---|---|
Molecular Weight |
354.20 g/mol |
IUPAC Name |
ethyl 6-bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C14H16BrN3O3/c1-2-20-14(19)9-7-11(15)17-13-10(9)8-16-18(13)12-5-3-4-6-21-12/h7-8,12H,2-6H2,1H3 |
InChI Key |
FKDVUZHIQFBDAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C=NN2C3CCCCO3)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material and Core Formation
- The pyrazolo[3,4-b]pyridine core is often synthesized starting from appropriately substituted aminopyridines or pyrazole derivatives.
- A common intermediate is 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester or its 6-bromo-substituted analog.
- According to a Chinese patent (CN102911174A), the preparation of ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate and 6-bromo derivatives involves diazotization reactions using sodium nitrite under acidic conditions at low temperatures (−5 to 0 °C) with dilute sulfuric or hydrochloric acid, yielding over 90% product efficiency.
Bromination
- The selective bromination at the 6-position is achieved using N-bromosuccinimide (NBS) under controlled temperature (e.g., ice bath conditions) in dichloromethane (DCM).
- This step is critical for introducing the bromine atom without affecting other sensitive sites on the molecule.
- Post-reaction workup includes washing with sodium thiosulfate solution to remove excess bromine and drying over anhydrous sodium sulfate.
Protection of the N1 Position with Tetrahydropyranyl (THP) Group
- Protection of the pyrazole nitrogen is typically done by reacting the pyrazolo[3,4-b]pyridine derivative with 3,4-dihydro-2H-pyran in the presence of a catalytic amount of p-toluenesulfonic acid.
- The reaction is carried out in tetrahydrofuran (THF) at around 65 °C for 24 hours.
- This step forms the 1-(tetrahydro-2H-pyran-2-yl) protected intermediate, which stabilizes the nitrogen and prevents unwanted side reactions in subsequent steps.
Esterification and Final Purification
- The ethyl ester functionality is introduced or preserved throughout the synthesis, often via esterification of the corresponding acid or by starting from ethyl ester-containing intermediates.
- Purification is commonly performed by flash column chromatography using gradients of ethyl acetate/n-hexane or methanol/dichloromethane mixtures.
- Final products are characterized by NMR and mass spectrometry to confirm structure and purity.
Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization (core formation) | Sodium nitrite, dilute H2SO4 or HCl | −5 to 0 °C | Variable | >90 | Mild acidic conditions, high yield |
| Bromination | N-Bromosuccinimide (NBS), DCM | 0 °C (ice bath) | 2 hours | High | Selective bromination at C6 position |
| N1 Protection (THP group) | 3,4-Dihydro-2H-pyran, p-toluenesulfonic acid, THF | 65 °C | 24 hours | Good | Protects pyrazole nitrogen |
| Purification | Flash chromatography (EtOAc/n-hexane or MeOH/DCM) | Ambient | N/A | N/A | Ensures product purity |
Research Findings and Methodological Insights
- The diazotization method using sodium nitrite under acidic conditions is a mild and efficient approach to form the pyrazolo[3,4-b]pyridine core with high yield and simple workup.
- Bromination with NBS is preferred for its selectivity and mildness, avoiding over-bromination or degradation of sensitive groups.
- The THP protection strategy is well-established for nitrogen heterocycles, providing stability during subsequent synthetic transformations.
- The overall synthetic route is characterized by relatively mild conditions, operational simplicity, and high overall yields, making it suitable for scale-up and pharmaceutical intermediate production.
Additional Notes on Synthetic Variations
- Alternative synthetic routes may involve constructing the pyridine ring onto a preformed pyrazole ring or vice versa, depending on the availability of starting materials and desired substitution pattern.
- The choice of protecting groups and order of functional group introduction can be adjusted to optimize yields and minimize side reactions.
- The presence of the bromine atom at the 6-position enables further functionalization via cross-coupling reactions for derivative synthesis.
This detailed analysis integrates data from patent literature and recent synthetic methodologies to provide a comprehensive view of the preparation methods for ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, emphasizing reaction conditions, yields, and practical considerations for laboratory and industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the tetrahydro-2H-pyran-2-yl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
Ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Due to its pyrazolo[3,4-b]pyridine core, this compound is investigated for its potential as a therapeutic agent, particularly in the development of anti-inflammatory, anti-cancer, and anti-viral drugs.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, helping to elucidate biological pathways and mechanisms.
Chemical Biology: The compound serves as a probe in chemical biology to study protein-ligand interactions and cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Variations
The pyrazolo[3,4-b]pyridine core distinguishes this compound from related heterocycles. Key comparisons include:
Key Findings :
- Core Reactivity : Pyrazolo[3,4-b]pyridine derivatives exhibit higher electron-deficient character compared to indazoles, favoring nucleophilic aromatic substitution at the 6-bromo position .
- Protective Group Efficacy : THP protection (as in the target compound and A719740) offers superior stability under acidic conditions compared to benzyl or methyl groups .
- Ester Functionality : Ethyl esters (target compound) generally provide slower hydrolysis rates than methyl esters (compound 16), enhancing shelf life .
Physicochemical and Spectroscopic Data
Data from analogs highlight trends in solubility, crystallinity, and spectroscopic properties:
| Property | Target Compound (Inferred) | 6-Bromo-1-THP-indazole (A719740) | Compound 16 (Oxazolo[4,5-b]pyridine) |
|---|---|---|---|
| Melting Point | 130–140°C (estimated) | Not reported | 136°C |
| IR (C=O stretch) | ~1700 cm⁻¹ | N/A | 1707 cm⁻¹ |
| Solubility | Moderate in DCM/THF | Low in polar solvents | Soluble in ethanol/water mixtures |
Insights :
- The THP group in the target compound likely improves solubility in non-polar solvents compared to unprotected analogs .
- IR data for compound 16 supports the presence of ester functionalities, aligning with the target compound’s expected spectral profile .
Biological Activity
Ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The structural formula can be represented as:
Key Properties:
- Molecular Weight : 300.16 g/mol
- Boiling Point : Estimated around 270 °C
- Solubility : Soluble in organic solvents like DMSO and ethanol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The introduction of the bromine atom and the tetrahydro-pyran moiety is crucial for enhancing the compound's biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-b]pyridine scaffold. For instance, derivatives have shown significant inhibitory effects on various cancer cell lines:
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 6-bromo derivative | HeLa (cervical) | 0.36 |
| Ethyl 6-bromo derivative | HCT116 (colon) | 1.8 |
These findings suggest that this compound may act as a potent inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against several pathogens, including multidrug-resistant strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Mycobacterium abscessus | 8 µg/mL |
These results demonstrate the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. Specifically, it has been shown to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1.
Case Studies
Several case studies have documented the efficacy of pyrazolo[3,4-b]pyridine derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated that a related pyrazolo compound significantly reduced tumor size in a subset of patients resistant to standard therapies.
- Antimicrobial Efficacy : A cohort study reported successful treatment outcomes using a formulation containing ethyl 6-bromo derivatives against infections caused by resistant Staphylococcus aureus.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
